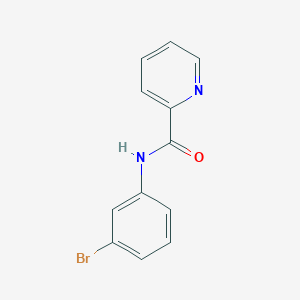
N-(3-bromophenyl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Bromophenyl)picolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to a picolinamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromophenyl)picolinamide typically involves the reaction of 3-bromoaniline with picolinic acid or its derivatives. One common method is the condensation reaction between 3-bromoaniline and picolinic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for N-(3-Bromophenyl)picolinamide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: N-(3-Bromophenyl)picolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the bromine atom with other substituents.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride can be used to reduce the compound.
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various substituted picolinamides can be formed.
Oxidation Products: Oxidized derivatives of N-(3-Bromophenyl)picolinamide.
Reduction Products: Reduced forms of the compound, potentially altering the amide functionality.
科学研究应用
Medicinal Chemistry: The compound has shown promise in the development of anticancer agents.
Material Science: Its unique structural properties make it suitable for use in the synthesis of coordination complexes, which can be applied in catalysis and material design.
Biological Research: The compound’s ability to interact with biological molecules has been investigated, providing insights into its potential as a biochemical probe.
作用机制
The mechanism of action of N-(3-Bromophenyl)picolinamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to bind to DNA and interfere with its replication, leading to cell death. Additionally, it can interact with proteins involved in cell signaling pathways, further contributing to its cytotoxic effects .
相似化合物的比较
- N-(3-Chlorophenyl)picolinamide
- N-(3-Iodophenyl)picolinamide
- N-(3-Fluorophenyl)picolinamide
Comparison: N-(3-Bromophenyl)picolinamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
属性
分子式 |
C12H9BrN2O |
|---|---|
分子量 |
277.12 g/mol |
IUPAC 名称 |
N-(3-bromophenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H9BrN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16) |
InChI 键 |
MUZIEIDHNMMPSM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


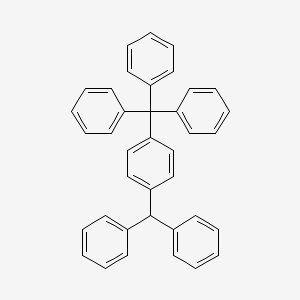
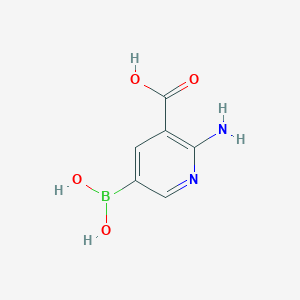
![N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline](/img/structure/B14006874.png)
![n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide](/img/structure/B14006880.png)
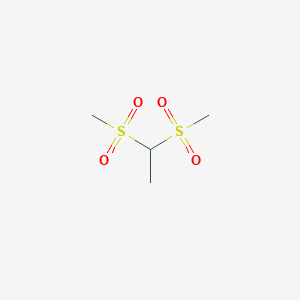
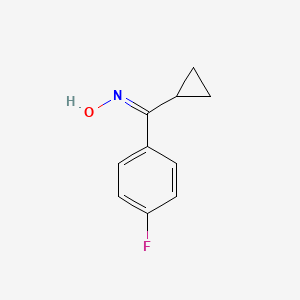
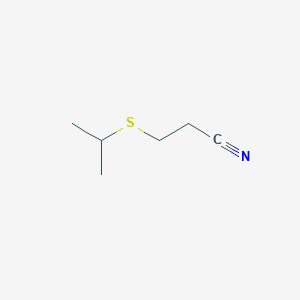
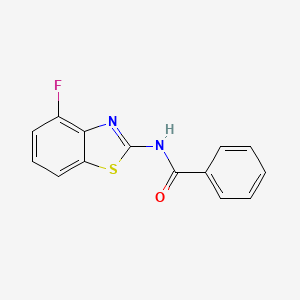
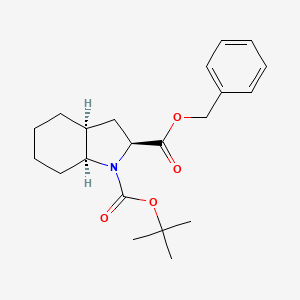
![6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14006910.png)
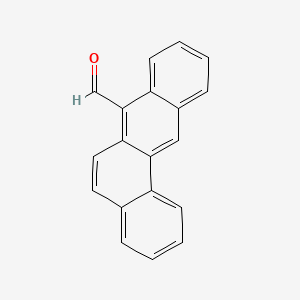
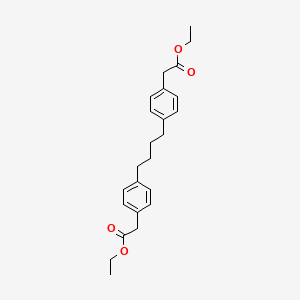
![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
![2,6-Ditert-butyl-4-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol](/img/structure/B14006921.png)
